![molecular formula C12H13N3O2S B2498814 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1257552-89-8](/img/structure/B2498814.png)
N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" often involves the use of amino acids or nitrogen mustards as starting materials, with processes such as chlorosulfonyl isocyanate being utilized to introduce the thiadiazole moiety. Techniques like microwave-assisted synthesis have been employed to efficiently couple thiadiazole scaffolds with benzamide groups, indicating a versatile and efficient method for constructing such compounds (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole compounds is characterized by spectroscopic techniques, including IR, NMR, and mass spectral studies. These methods confirm the structure of synthesized compounds, offering insights into the spatial arrangement and electronic environment of the molecules (Mohamed et al., 2020).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, due to the reactive nature of the thiadiazole ring. These reactions allow for the functionalization of the compound and the introduction of various substituents, expanding the chemical diversity and potential applications of these molecules (Pavlova et al., 2022).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (El-Menyawy et al., 2014).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are marked by their reactivity towards nucleophiles, electrophiles, and various reagents. These interactions are pivotal for the compound's reactivity pattern, offering pathways for further chemical modifications and the synthesis of derivative compounds (Kelly et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Preparations of Thiadiazoles
Thiadiazoles, including compounds structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, are synthesized through oxidative dimerization of thioamides, using various electrophilic reagents. This process demonstrates a versatile method for preparing thiadiazoles, which are crucial in medicinal chemistry due to their biological properties (Takikawa et al., 1985).
Microwave-Assisted Synthesis for Anticancer Evaluation
The synthesis of thiadiazole derivatives, including those structurally related to the compound , under microwave irradiation, is a solvent-free approach. This method leads to compounds with significant anticancer activity, showcasing the relevance of such structures in developing new cancer therapies (Tiwari et al., 2017).
Biological Applications
Anticancer Activities
Novel thiadiazole compounds, including those related to the compound in focus, have been synthesized and tested for their anticancer properties. Certain derivatives exhibit promising anticancer activity, indicating the potential of such compounds in cancer treatment strategies (Gomha et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Synthesized thiadiazoles, related to this compound, have been evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This highlights the compound's potential in developing treatments for various conditions beyond cancer, including microbial infections and inflammation (Kumar & Panwar, 2015).
Synthesis of Heterocyclic Compounds for Biological Evaluation
The creation of heterocyclic compounds from precursors like 2-hydroxy benzohydrazide, leading to derivatives including thiadiazoles, emphasizes the versatility of such compounds in synthesizing potential therapeutic agents with antimicrobial activities (Sarshira et al., 2016).
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXNNJXQZFINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.